Dihydro-Simvastatin, also known as 4a,5-Dihydro Simvastatin, is a derivative of Simvastatin, a widely used lipid-lowering medication. Simvastatin belongs to the class of drugs known as HMG-CoA reductase inhibitors, which are primarily utilized for the management of hyperlipidemia and the prevention of cardiovascular diseases. Dihydro-Simvastatin is considered an impurity in the synthesis of Simvastatin and exhibits similar pharmacological properties, acting as a competitive inhibitor of HMG-CoA reductase.
Dihydro-Simvastatin is derived from the fermentation product of Aspergillus terreus, which is also the source for Simvastatin. This compound is classified under small molecules and is recognized for its role in inhibiting cholesterol synthesis within the liver, thus lowering low-density lipoprotein cholesterol levels in the bloodstream.
The synthesis of Dihydro-Simvastatin can be approached through various methodologies:
These methods are optimized for yield and purity, often employing biocatalysts or specific reaction conditions to enhance efficiency .
Dihydro-Simvastatin has a molecular formula of and a molecular weight of approximately 420.58 g/mol. The compound features several functional groups characteristic of statins, including a lactone structure that is crucial for its biological activity.
Dihydro-Simvastatin can undergo various chemical transformations:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Dihydro-Simvastatin operates similarly to Simvastatin by inhibiting HMG-CoA reductase. This enzyme plays a critical role in the biosynthesis of cholesterol by converting HMG-CoA to mevalonate. By competitively binding to the active site of HMG-CoA reductase, Dihydro-Simvastatin effectively reduces cholesterol production in the liver, leading to decreased levels of low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels .
Dihydro-Simvastatin appears as a white powder with a neat form. It has notable solubility characteristics consistent with other statins.
The compound's stability and reactivity are influenced by its molecular structure. It undergoes significant metabolic transformation in vivo, primarily through cytochrome P450 enzymes that facilitate its conversion into active metabolites .
Dihydro-Simvastatin is primarily recognized as an impurity in the synthesis of Simvastatin but also holds potential scientific applications due to its pharmacological properties. Its role as an HMG-CoA reductase inhibitor suggests it could be further investigated for therapeutic uses in managing dyslipidemia and cardiovascular diseases. Additionally, studies on its metabolic pathways may provide insights into enhancing the efficacy and safety profiles of statin therapies .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8